molecular formula C14H21NO2 B15233755 1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine

Cat. No.: B15233755
M. Wt: 235.32 g/mol
InChI Key: CIKYJZRUAPGXPM-UHFFFAOYSA-N
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Description

1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a cyclopentyloxy group attached to a phenyl ring, which is further connected to a methoxyethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine typically involves multiple steps. One common method starts with the preparation of 4-cyclopentyloxybenzaldehyde, which is then subjected to a reductive amination reaction with 2-methoxyethylamine. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing different substituents onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentyloxybenzaldehyde or cyclopentyloxybenzoic acid.

    Reduction: Formation of cyclopentyloxyphenylethanol or cyclopentyloxyphenylamine.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Cyclopentyloxyphenyl)ethanamine
  • 1-(4-Cyclopentyloxyphenyl)-2-methylpropanamine
  • 1-(4-Cyclopentyloxyphenyl)-2-ethoxyethylamine

Uniqueness

1-(4-Cyclopentyloxyphenyl)-2-methoxyethylamine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-(4-cyclopentyloxyphenyl)-2-methoxyethanamine

InChI

InChI=1S/C14H21NO2/c1-16-10-14(15)11-6-8-13(9-7-11)17-12-4-2-3-5-12/h6-9,12,14H,2-5,10,15H2,1H3

InChI Key

CIKYJZRUAPGXPM-UHFFFAOYSA-N

Canonical SMILES

COCC(C1=CC=C(C=C1)OC2CCCC2)N

Origin of Product

United States

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